![molecular formula C18H16N2O2 B11829992 (4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile is a complex organic compound with a unique structure that combines indole and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of the indene moiety via a cyclization reaction.
- Functionalization of the indole and indene rings with methoxy groups and a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine or an amide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile is unique due to its combination of indole and indene structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(4bS,9bR)-2,3-dimethoxy-4b,5,9b,10-tetrahydroindeno[1,2-b]indole-8-carbonitrile |
InChI |
InChI=1S/C18H16N2O2/c1-21-16-7-11-6-14-13-5-10(9-19)3-4-15(13)20-18(14)12(11)8-17(16)22-2/h3-5,7-8,14,18,20H,6H2,1-2H3/t14-,18-/m1/s1 |
InChI Key |
LBHDFTLSUQERLC-RDTXWAMCSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3[C@H](CC2=C1)C4=C(N3)C=CC(=C4)C#N)OC |
Canonical SMILES |
COC1=C(C=C2C3C(CC2=C1)C4=C(N3)C=CC(=C4)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)

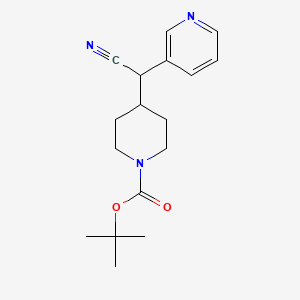
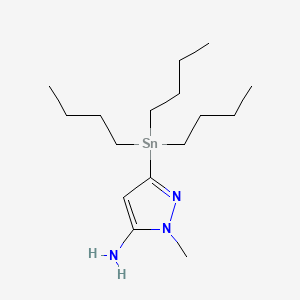
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
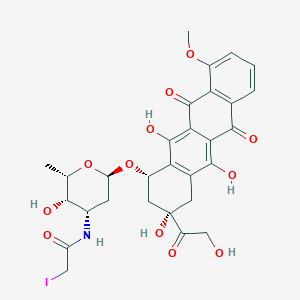
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)
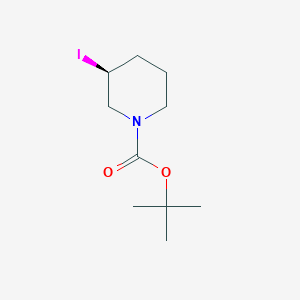
![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

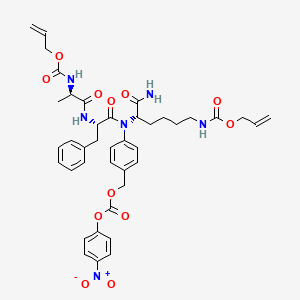
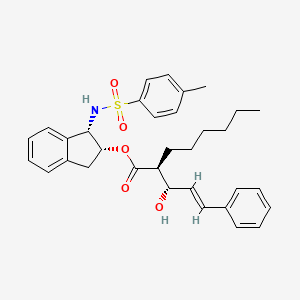
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
